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Isopropyl isovalerate

Flavor Chemistry Sensory Science Food Science

Isopropyl isovalerate (CAS 32665-23-9; FEMA 2961; JECFA 310; COE is a short-chain branched fatty acid ester (C₈H₁₆O₂, MW 144.21) formed from isovaleric acid and isopropanol. It is a colorless to pale yellow liquid (boiling point 142 °C; logP 2.47) with a characteristic fruity, apple-pineapple odor profile, approved globally as a synthetic food flavoring agent under FDA 21 CFR 172.515.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 32665-23-9
Cat. No. B1593747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl isovalerate
CAS32665-23-9
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC(C)C
InChIInChI=1S/C8H16O2/c1-6(2)5-8(9)10-7(3)4/h6-7H,5H2,1-4H3
InChIKeyZOIRKXLFEHOVER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in most organic solvents

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Isovalerate (CAS 32665-23-9): Fatty Acid Ester Procurement & Technical Baseline


Isopropyl isovalerate (CAS 32665-23-9; FEMA 2961; JECFA 310; COE 445) is a short-chain branched fatty acid ester (C₈H₁₆O₂, MW 144.21) formed from isovaleric acid and isopropanol [1]. It is a colorless to pale yellow liquid (boiling point 142 °C; logP 2.47) with a characteristic fruity, apple-pineapple odor profile, approved globally as a synthetic food flavoring agent under FDA 21 CFR 172.515 [2]. Within the isovalerate ester family—which includes ethyl, propyl, butyl, isobutyl, and isoamyl variants—the alcohol moiety dictates physicochemical properties that cannot be circumvented by generic substitution .

Why Isopropyl Isovalerate Cannot Be Generically Substituted by Other Isovalerate Esters


Isovalerate esters sharing the same C₅-acid backbone are not functionally interchangeable. The ester alcohol moiety governs volatility (boiling point varies from 131 °C for ethyl to 193 °C for isoamyl isovalerate), hydrophobicity (logP range of ~1.6 to ~3.5), and air-water partitioning behavior, all of which directly control flavor release kinetics and headspace concentration in finished products . Even among C₈ isomers, isopropyl isovalerate and propyl isovalerate exhibit a 1000-fold difference in human odor detection threshold (0.056 ppm vs. 0.000056 ppm), meaning substitution of one for the other yields a radically different sensory outcome at identical dosage . Regulatory status is compound-specific: each ester carries distinct FEMA and JECFA numbers; procurement of a non-listed analog risks non-compliance despite structural similarity [1].

Isopropyl Isovalerate Evidence Guide: Quantified Differentiation from Comparator Esters


Odor Detection Threshold: 1000-Fold Higher than Propyl Isovalerate Dictates Milder Sensory Intensity

Human odor detection threshold comparison among isovalerate esters reveals dramatic divergence. Isopropyl isovalerate exhibits a detection threshold of 0.056 ppm in air, being approximately 1000-fold higher (less potent) than its straight-chain C₃ isomer propyl isovalerate at 0.000056 ppm, 4.7-fold higher than isobutyl isovalerate at 0.0052 ppm, and 4.3-fold higher than ethyl isovalerate at 0.000013 ppm . This substantially higher threshold allows higher loading levels without sensory overload, providing formulation flexibility that lower-threshold esters cannot match. Typical use levels of 1–15 mg/kg in finished food products reflect this tolerance window [1].

Flavor Chemistry Sensory Science Food Science

Kovats Retention Index: Distinct Non-Polar GC Elution from C₈ Isomer Propyl Isovalerate

On standard non-polar capillary GC columns (DB-5 type), isopropyl isovalerate elutes with Kovats retention indices (RI) in the range of 873–894 (mean ~880) [1]. Its straight-chain positional isomer, propyl isovalerate, elutes later with reported RI values of 943–949 on comparable SE-54/DB-5MS stationary phases [2]. This ~55–75 index unit shift arises solely from the difference between the branched isopropyl and linear n-propyl ester moieties, providing unambiguous chromatographic resolution. For comparison, ethyl isovalerate elutes earlier at RI ~839–856, while butyl isovalerate elutes at RI ~1021–1045, and isoamyl isovalerate at RI ~1110 [3]. For QC laboratories, this means a single GC method can baseline-resolve isopropyl isovalerate from its C₈ isomer, a necessity for purity verification where co-elution would mask adulteration.

Analytical Chemistry GC-MS Quality Control

Octanol-Water Partition Coefficient (logP): Optimal Hydrophobicity Window for Aqueous Food and Beverage Systems

The measured logP (octanol-water) of isopropyl isovalerate is 2.47 . Among branched-chain isovalerate esters, this places it in an intermediate hydrophobicity band: less hydrophobic than isoamyl isovalerate (logP 3.53; difference of 1.06 log units, representing an 11.5-fold higher octanol preference for the isoamyl analog) and isobutyl isovalerate (logP ~3.17), yet more hydrophobic than ethyl isovalerate (logP ~1.60; difference of 0.87 log units, representing a 7.4-fold higher octanol preference for isopropyl) . This intermediate logP of 2.47 translates to more balanced partitioning between the aqueous beverage phase and the lipid/oil phase in complex food matrices, avoiding the extremes of either being driven too strongly into the headspace (very low logP) or being completely sequestered into the lipid fraction (very high logP).

Physical Chemistry Food Formulation Flavor Partitioning

Flash Point Safety Classification: Lower Handling Risk vs. Comparable Isovalerate Esters

The flash point of isopropyl isovalerate is 87 °F (30.6 °C) measured by Tag closed cup (TCC) methodology . While this classifies the compound as a flammable liquid (Class IC per NFPA), it offers a meaningful safety margin over propyl isovalerate, which has a significantly lower flash point of 44 °C (111 °F) as reported in its safety datasheet, and ethyl isovalerate at 80.6 °F (27 °C) . The higher flash point of isopropyl isovalerate versus its C₈ isomer propyl isovalerate translates to reduced ignition risk during ambient-temperature storage and handling, potentially qualifying for less stringent storage classification in facilities governed by fire code. A typical commercial purity specification of ≥95% (with some vendors offering ≥99%) ensures consistency in this safety property .

Safety Industrial Hygiene Procurement Compliance

Regulatory Granularity: Distinct FEMA/JECFA/CoE Registration Locks Formulation Approvals

Each isovalerate ester holds a unique regulatory identifier set, making substitution a regulatory event requiring re-registration. Isopropyl isovalerate is assigned FEMA 2961, JECFA 310, and COE 445, and is explicitly listed under FDA 21 CFR 172.515 for direct addition to food for human consumption [1]. In contrast, propyl isovalerate is registered as FEMA 2960/JECFA 197, isobutyl isovalerate as FEMA 240/JECFA 203, and isoamyl isovalerate as FEMA 2085/JECFA 201 [2]. The compound has been evaluated by JECFA (1998; TRS 891-JECFA 51/59) with an ADI of ACCEPTABLE—no safety concern at current intake levels—and by FEMA as GRAS [3]. A formulator substituting propyl isovalerate (FEMA 2960) for isopropyl isovalerate (FEMA 2961) in a finished product ingredient declaration would be making an undeclared change requiring label revision and potential re-approval in regulated markets (EU, US, China, Japan).

Regulatory Affairs Food Law Flavor Registration

Isopropyl Isovalerate: Best-Fit Application Scenarios Based on Quantitative Evidence


Precision Apple-Pineapple Flavor Formulations Requiring Moderate Sensory Impact

Isopropyl isovalerate's human odor detection threshold of 0.056 ppm—1000-fold higher than propyl isovalerate (0.000056 ppm) and over 4000-fold higher than ethyl isovalerate (0.000013 ppm)—makes it the rational choice when formulating apple or pineapple flavor bases where a fruity, ether-like top note is needed without the aggressive, overpowering character that lower-threshold esters produce . Product developers can dose at the recommended 1–15 mg/kg range without triggering sensory fatigue, whereas an identical dose of propyl isovalerate would be perceived as overwhelmingly intense by a trained sensory panel. This is especially critical in delicate beverage systems (clear sodas, cider-style drinks) where the flavor must be perceptible but balanced [1].

GC-MS Quality Control for Isovalerate Ester Identity Verification in Multi-Ester Flavor Blends

For QC laboratories receiving mixed isovalerate ester shipments, isopropyl isovalerate's distinct Kovats retention index (RI ~873–894 on DB-5) provides unequivocal separation from its most structurally similar analog, propyl isovalerate (RI ~943–949), with a ΔRI of 55–75 units ensuring baseline resolution . It also separates cleanly from ethyl isovalerate (RI ~839–856) and butyl isovalerate (RI ~1021–1045) on the same standard non-polar column [1]. A single temperature-programmed GC-FID or GC-MS run can confirm identity and purity simultaneously for all isovalerate esters in a blend, eliminating the need for multiple orthogonal methods. Procurement specifications should require a certified GC chromatogram with labeled RI markers for each lot.

Aqueous Beverage Flavor Systems Where Balanced Phase Partitioning Is Critical

With a measured logP of 2.47, isopropyl isovalerate occupies an optimal hydrophobicity window for aqueous food and beverage applications . Unlike isoamyl isovalerate (logP 3.53), which preferentially partitions into lipid phases and risks being sensory-inactive in fat-free beverages, or ethyl isovalerate (logP ~1.60), which volatilizes too rapidly from aqueous solution, isopropyl isovalerate maintains adequate aqueous solubility while still providing sufficient vapor pressure for headspace aroma delivery [1]. This balanced partitioning behavior reduces the formulation burden of adding solubilizers, emulsifiers, or encapsulation systems, making it the most cost-effective isovalerate ester for clear, water-white beverage applications.

Regulatory-Compliant Flavor Procurement for Multi-Jurisdiction Global Product Launches

Isopropyl isovalerate's multi-jurisdictional regulatory acceptance—FEMA 2961 (GRAS; USA), JECFA 310 (Codex/WHO-FAO), COE 445 (Council of Europe), FDA 21 CFR 172.515 (USA), and China NHC permitted food additive listing—enables a single procurement specification to serve global manufacturing needs without reformulation for individual markets . This is not true of all isovalerate esters; using propyl isovalerate (FEMA 2960) or isobutyl isovalerate (FEMA 240) introduces different regulatory assessment histories. The 1998 JECFA evaluation concluding 'no safety concern at current levels of intake' provides a mature toxicity profile that newer or less-well-evaluated ester variants may lack [1]. For procurement teams managing SKU complexity, consolidating on isopropyl isovalerate as the preferred C₈ isovalerate ester simplifies vendor qualification.

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